Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC15818117
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrN2O2 |
|---|---|
| Molecular Weight | 273.13 g/mol |
| IUPAC Name | ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3 |
| Standard InChI Key | WVWWQRHFTHPWAV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C |
Introduction
Structural and Molecular Characteristics
Core Imidazole Architecture
The imidazole ring serves as the structural backbone of this compound, with nitrogen atoms at the 1- and 3-positions. Substitutents at the 1-, 2-, 4-, and 5-positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The allyl group () at the 1-position contributes π-electron density, while the bromine atom at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions .
Stereoelectronic Effects
The ethyl ester group at the 4-position () introduces both hydrophobic and electron-withdrawing characteristics, which can modulate solubility and reactivity. The methyl group at the 5-position () provides steric hindrance, potentially directing regioselectivity in subsequent synthetic steps .
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Allyl () | π-Electron donor, enhances reactivity |
| 2 | Bromine () | Electrophilic site for substitution |
| 4 | Ethyl ester () | Modulates solubility and stability |
| 5 | Methyl () | Steric hindrance, regioselectivity |
Synthesis and Purification Strategies
Alkylation and Bromination Sequence
The synthesis typically begins with a pre-functionalized imidazole precursor. A two-step protocol involving:
-
Alkylation: Introduction of the allyl group via nucleophilic substitution using allyl bromide in the presence of a base such as potassium carbonate.
-
Bromination: Treatment with -bromosuccinimide (NBS) in dichloromethane at 0–5°C to install the bromine atom.
Yield optimization often requires rigorous temperature control, with continuous flow reactors improving scalability and reproducibility.
Purification Techniques
Crude products are purified via:
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio) to isolate the target compound.
-
Recrystallization: Ethanol/water mixtures yield crystals with >95% purity, as confirmed by HPLC .
Physicochemical Properties
Stability and Reactivity
The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, generating hydrogen bromide () and carbon oxides . It exhibits incompatibility with strong oxidizing agents, necessitating storage in inert atmospheres .
Spectroscopic Data
-
NMR (CDCl): δ 1.35 (t, 3H, ), 2.45 (s, 3H, ), 4.30 (q, 2H, ), 4.80–5.20 (m, 2H, allyl ), 5.80–6.00 (m, 1H, allyl ) .
-
NMR: δ 14.1 (), 21.8 (), 60.2 (), 117.5 (allyl ), 134.6 (allyl ), 162.1 () .
| Hazard Category | Signal Word | Hazard Statements |
|---|---|---|
| Skin Irritation (Cat. 2) | Warning | H315: Causes skin irritation |
| Eye Irritation (Cat. 2A) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
-
Gloves: Nitrile or neoprene.
-
Eye Protection: Goggles with side shields.
Applications in Pharmaceutical Research
Intermediate for Heterocyclic Derivatives
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl imidazole libraries for kinase inhibition studies. The allyl group serves as a handle for click chemistry modifications, enhancing drug-likeness in lead optimization.
Biological Activity Screening
Preliminary assays indicate moderate inhibition of cytochrome P450 enzymes (IC = 12–18 μM), suggesting potential as an adjuvant in combination therapies. Further studies are needed to elucidate mechanisms and toxicity profiles.
Comparative Analysis with Structural Analogues
Table 2: Brominated Imidazole Derivatives
| Compound | Substituents | Key Differences |
|---|---|---|
| Ethyl 2-bromo-1-methylimidazole-4-carboxylate | No allyl group | Reduced π-electron density |
| 1-Allyl-2-chloro-5-methylimidazole-4-carboxylate | Chlorine instead of bromine | Lower electrophilicity, milder reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume